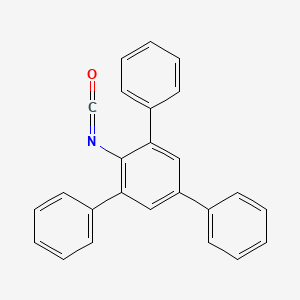
2-Isocyanato-1,3,5-triphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyanato-1,3,5-triphenylbenzene is an organic compound with the molecular formula C21H13NO It is a derivative of 1,3,5-triphenylbenzene, where an isocyanate group (-N=C=O) is attached to one of the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1,3,5-triphenylbenzene typically involves the reaction of 1,3,5-triphenylbenzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isocyanato-1,3,5-triphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst.
Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Applications De Recherche Scientifique
2-Isocyanato-1,3,5-triphenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Isocyanato-1,3,5-triphenylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting nucleophile .
Comparaison Avec Des Composés Similaires
1,3,5-Triphenylbenzene: The parent compound without the isocyanate group.
1,3,5-Tris(4-nitrophenyl)benzene: A derivative with nitro groups instead of the isocyanate group.
1,3,5-Tris(4-aminophenyl)benzene: A derivative with amino groups.
Uniqueness: 2-Isocyanato-1,3,5-triphenylbenzene is unique due to the presence of the reactive isocyanate group, which imparts distinct chemical reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound for various synthetic and industrial applications .
Propriétés
Numéro CAS |
14617-27-7 |
|---|---|
Formule moléculaire |
C25H17NO |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-isocyanato-1,3,5-triphenylbenzene |
InChI |
InChI=1S/C25H17NO/c27-18-26-25-23(20-12-6-2-7-13-20)16-22(19-10-4-1-5-11-19)17-24(25)21-14-8-3-9-15-21/h1-17H |
Clé InChI |
CCMMXDLXGFMMMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=C=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


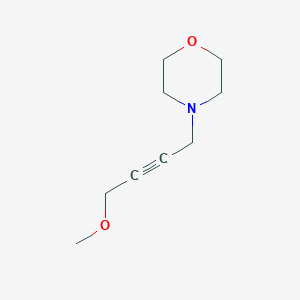
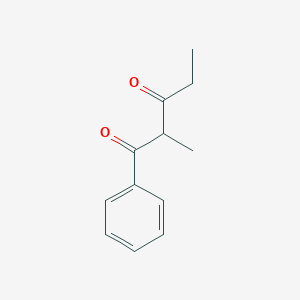
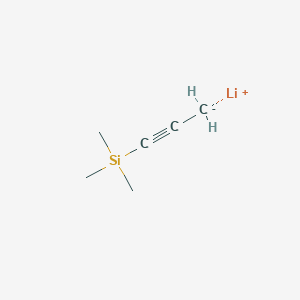
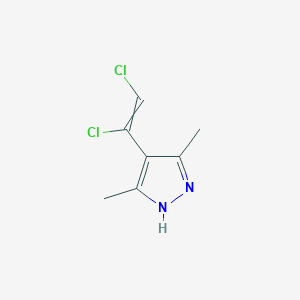
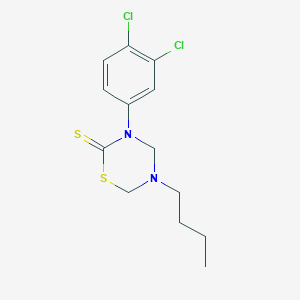
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)


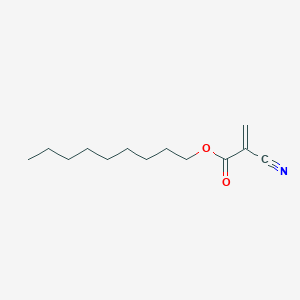
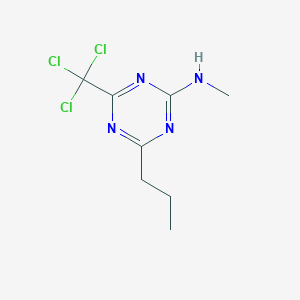
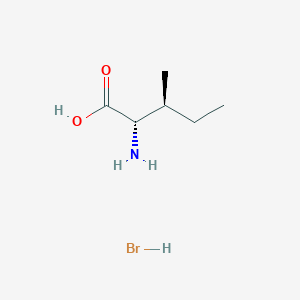
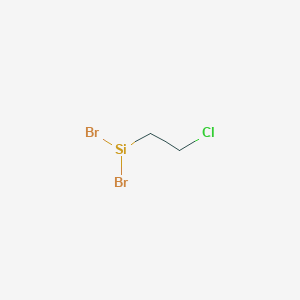
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)

